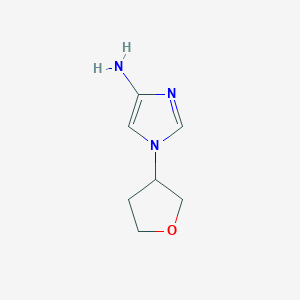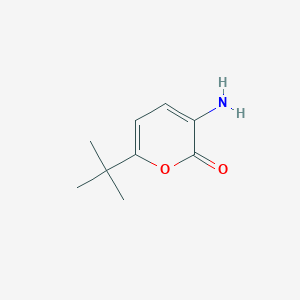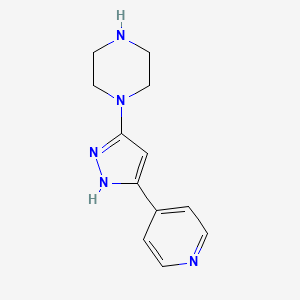
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C12H22BrN2. It is known for its water solubility and is often used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves a one-step reaction. This reaction includes the combination of 4-(diphenylamino)benzaldehyde with this compound . The reaction is carried out under inert atmosphere conditions at room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves maintaining strict control over reaction conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学研究应用
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in cellular imaging and as a fluorescent probe due to its near-infrared emission properties.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its ability to generate reactive oxygen species (ROS) upon visible light irradiation. This property makes it effective in photodynamic therapy, where it can induce cell death in cancer cells by generating ROS . The compound specifically targets the cell membrane, allowing for precise imaging and therapeutic applications .
相似化合物的比较
Similar Compounds
- 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium dibromide
- 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium chloride
Uniqueness
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is unique due to its high water solubility and strong near-infrared emission properties. These characteristics make it particularly useful in applications requiring high sensitivity and specificity, such as cellular imaging and photodynamic therapy .
属性
分子式 |
C12H22Br2N2 |
|---|---|
分子量 |
354.12 g/mol |
IUPAC 名称 |
trimethyl-[3-(4-methylpyridin-1-ium-1-yl)propyl]azanium;dibromide |
InChI |
InChI=1S/C12H22N2.2BrH/c1-12-6-9-13(10-7-12)8-5-11-14(2,3)4;;/h6-7,9-10H,5,8,11H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
UVDBJJWEWWZBPR-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=[N+](C=C1)CCC[N+](C)(C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)

